molecular formula C8H2BrF6NO2 B176610 6-Nitro-2,4-bis(trifluoromethyl) bromobenzene CAS No. 133307-04-7

6-Nitro-2,4-bis(trifluoromethyl) bromobenzene

Cat. No. B176610
Key on ui cas rn: 133307-04-7
M. Wt: 338 g/mol
InChI Key: GUVIMILYYYKCDW-UHFFFAOYSA-N
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Patent
US05104878

Procedure details

Concentrated nitric acid (2.6 ml) was cautiously added to a solution of 2,4-bis(trifluoromethyl)bromobenzene (16 g) in concentrated sulphuric acid (48 ml), and the mixture was heated to 80° C. for 6 hours. After cooling to ambient temperature and allowing to stand overnight, the reaction mixture was cautiously poured onto ice, and extracted with ethyl acetate. The organic extracts were washed with water and brine and dried over magnesium sulphate. Evaporation of the solvent, under reduced pressure, gave 6-nitro-2,4-bis(trifluoromethyl) bromobenzene as a yellow liquid.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:19])([F:18])[C:7]1[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:9][C:8]=1[Br:17]>S(=O)(=O)(O)O>[N+:1]([C:9]1[C:8]([Br:17])=[C:7]([C:6]([F:5])([F:18])[F:19])[CH:12]=[C:11]([C:13]([F:16])([F:14])[F:15])[CH:10]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
16 g
Type
reactant
Smiles
FC(C1=C(C=CC(=C1)C(F)(F)F)Br)(F)F
Name
Quantity
48 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was cautiously poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=CC(=C1Br)C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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